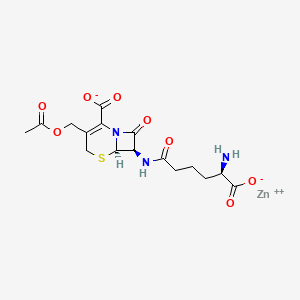

C16H19N3O8SZn

描述

Contextualization of Cephalosporin (B10832234) C within the Cephalosporin Class of Beta-Lactam Antibiotics

Cephalosporin C is a member of the cephalosporin family of antibiotics, which are a subgroup of the larger class of β-lactam antibiotics. wikipedia.orgbyjus.comlibretexts.org This classification is due to the shared presence of a β-lactam ring in their chemical structures, a four-membered cyclic amide that is crucial for their antibacterial activity. libretexts.org Like other β-lactam antibiotics, including the closely related penicillins, cephalosporins function by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell death. wikipedia.orgwikipedia.org

The core structure of cephalosporins consists of a β-lactam ring fused to a six-membered dihydrothiazine ring, which distinguishes them from penicillins that have a five-membered thiazolidine (B150603) ring. typeset.io Cephalosporin C is a naturally occurring antibiotic produced by the fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium). taylorandfrancis.comnih.govlongdom.org While it possesses some antibacterial activity, it is not highly potent on its own. ebi.ac.uk Its primary importance lies in its role as the fundamental building block for the creation of a vast array of semi-synthetic cephalosporins. taylorandfrancis.comnih.gov

Academic and Industrial Significance of Cephalosporin C as a Core Precursor for Semi-Synthetic Cephalosporins

The academic and industrial significance of Cephalosporin C is immense, as it serves as the primary starting material for the production of numerous semi-synthetic cephalosporin antibiotics. nih.govresearchgate.net These newer generations of cephalosporins are developed by chemically modifying the Cephalosporin C nucleus, specifically at the 7-amino and 3-acetoxymethyl groups. typeset.iojapsonline.com This process allows for the creation of drugs with improved antibacterial spectrum, increased potency, and greater stability against bacterial resistance mechanisms. nih.gov

The key intermediate derived from Cephalosporin C is 7-aminocephalosporanic acid (7-ACA). wikipedia.orgresearchgate.netmdpi.com The conversion of Cephalosporin C to 7-ACA is a critical step in the manufacturing process and can be achieved through either chemical or enzymatic methods. researchgate.netresearchgate.net The resulting 7-ACA is then used to synthesize a wide range of clinically important cephalosporins. typeset.ioresearchgate.net Some first-generation cephalosporins are also derived from 7-amino-deacetoxycephalosporanic acid (7-ADCA), another derivative of Cephalosporin C. nih.govmdpi.com The global market for cephalosporin antibiotics, which underscores the industrial importance of its precursor, is valued in the billions of dollars. mdpi.com

Rationale for the Research Focus on the Zinc Salt Form in Production and Advanced Studies

The focus on the zinc salt of Cephalosporin C in production and advanced research is driven by several key advantages over other forms, such as the sodium salt. In the industrial production of Cephalosporin C via fermentation, the concentration in the broth is typically low. google.com The addition of a zinc-containing solution is a common method to precipitate and recover Cephalosporin C from the fermentation broth due to the low solubility of its zinc salt in water. google.com

From a research and development perspective, the zinc salt form offers enhanced stability. For instance, Cephalosporin C zinc salt is reported to be more stable to heat than its sodium salt counterpart. This increased stability is crucial for handling, storage, and subsequent chemical modifications. Furthermore, recent studies have highlighted that the zinc salt of Cephalosporin C is a significantly more potent inhibitor of the enzyme SAMHD1 compared to the sodium salt, with an IC50 value of 1.1 µM. medchemexpress.comglpbio.com This finding opens new avenues for the application of Cephalosporin C zinc salt in non-antibiotic research areas. The process of converting the zinc salt to other forms, like the sodium salt, for specific applications is also a well-established procedure in the pharmaceutical industry. google.com

Historical Trajectories and Milestones in Cephalosporin C Research and Development

The history of Cephalosporin C is a story of serendipity and scientific perseverance. Here are some of the key milestones:

1945: The journey began when Italian pharmacologist Giuseppe Brotzu discovered a fungus, Cephalosporium acremonium, in a sewage outfall off the coast of Sardinia. japsonline.comnih.govoup.com He observed that this fungus produced substances with antibacterial properties. wikipedia.org

1953: Following Brotzu's discovery, researchers at the University of Oxford, including Sir Edward Abraham and Guy Newton, isolated the active antimicrobial compound, Cephalosporin C, from the fungal cultures. nih.govoup.commedigraphic.com

1959: The chemical structure of Cephalosporin C was elucidated by the Oxford team, a critical step that paved the way for its chemical modification. oup.com

1966: The total synthesis of Cephalosporin C was achieved by the renowned chemist Robert Burns Woodward, a landmark accomplishment in organic chemistry. acs.orgias.ac.in

Post-1960s: The discovery of methods to cleave the side chain of Cephalosporin C to produce 7-ACA by companies like Eli Lilly was a major breakthrough. wikipedia.org This enabled the large-scale production of a wide variety of semi-synthetic cephalosporins, leading to the development of multiple generations of these crucial antibiotics. wikipedia.orgoup.com

These developments transformed Cephalosporin C from a scientific curiosity into a cornerstone of modern antibiotic therapy and a subject of ongoing advanced biopharmaceutical research.

Data Tables

Table 1: Key Properties of Cephalosporin C Zinc Salt

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O8SZn |

| Molecular Weight | 478.78 g/mol |

| Appearance | White to Off-white Solid |

| Solubility | Soluble in aqueous acid |

| Storage Temperature | -20°C |

| IC50 (SAMHD1) | 1.1 µM |

Source: glpbio.com

Table 2: Timeline of Key Milestones in Cephalosporin C Research

| Year | Milestone | Key Figure/Institution |

|---|---|---|

| 1945 | Discovery of Cephalosporium acremonium | Giuseppe Brotzu |

| 1953 | Isolation of Cephalosporin C | Sir Edward Abraham & Guy Newton (University of Oxford) |

| 1959 | Elucidation of the structure of Cephalosporin C | University of Oxford team |

| 1966 | Total synthesis of Cephalosporin C | Robert Burns Woodward |

| Post-1960s | Development of methods to produce 7-ACA | Eli Lilly and Company |

Source: wikipedia.orgjapsonline.comnih.govoup.commedigraphic.comacs.orgias.ac.in

属性

CAS 编号 |

59143-60-1 |

|---|---|

分子式 |

C16H19N3O8SZn |

分子量 |

478.8 g/mol |

IUPAC 名称 |

zinc (2R)-6-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]imino]-2-amino-6-oxidohexanoate |

InChI |

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1 |

InChI 键 |

TVMXJQZBKOMFQK-OOARYINLSA-L |

手性 SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn] |

规范 SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn] |

相关CAS编号 |

39879-21-5 (di-hydrochloride salt) 41279-77-0 (zinc salt) 51762-04-0 (mono-hydrochloride salt) 57847-70-8 (potassium salt) 59143-60-1 (mono-zinc salt) 12567-06-5 (zinc salt/solvate) 51762-04-0 (monosodium salt/solvate) 61-24-5 (Parent) |

同义词 |

(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt; , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic |

产品来源 |

United States |

Advanced Biosynthetic Pathways and Metabolic Engineering of Cephalosporin C

Microbial Production Strains: Acremonium chrysogenum and Engineered Variants

The industrial production of Cephalosporin (B10832234) C relies exclusively on high-yielding strains of Acremonium chrysogenum (formerly known as Cephalosporium acremonium). nih.gov These strains are the result of decades of strain improvement programs, which have transformed the wild-type organism into a highly efficient cellular factory for antibiotic production.

Genomic Analysis of High-Yielding Acremonium chrysogenum Strains

Comparative genomic and transcriptome analyses between wild-type (WT) and high-yielding (HY) strains of A. chrysogenum have unveiled the genetic underpinnings of enhanced Cephalosporin C production. These studies have identified numerous mutations and significant differences in gene expression.

One such analysis of the HY strain RNCM F-4081D, which produces 200–300 times more Cephalosporin C than the WT strain ATCC 11550, identified 3,730 mutational changes. nih.govresearchgate.net Of these, 56 were predicted to cause significant alterations in protein synthesis, affecting enzymes in primary and secondary metabolism, transporters, and regulatory proteins. nih.govnih.govresearchgate.net Notably, polyketide synthase genes were identified as mutational hotspots. nih.govresearchgate.net

Furthermore, comparative transcriptome analysis between a high-yield and a wild-type strain identified 4,329 unigenes with significantly different transcription levels. plos.org Among these, 1,737 were up-regulated and 2,592 were down-regulated in the high-yield strain. plos.org These differentially expressed genes provide a roadmap for targeted genetic engineering to further enhance production.

Table 1: Selected Genetic Changes in High-Yielding A. chrysogenum Strains

| Gene/Region | Type of Change | Consequence | Reference |

|---|---|---|---|

| cefM, cefR | Upregulation | Increased expression of regulatory genes in CPC biosynthesis | nih.gov |

| Polyketide Synthases | Mutation Hotspots | Altered secondary metabolism | nih.govresearchgate.net |

| Plasma Membrane H+-ATPase (PMA1) | Decreased Activity | Increased ATP availability for CPC synthesis | plos.org |

| Multiple Genes | Differential Expression | 1,737 upregulated, 2,592 downregulated unigenes in HY vs. WT | plos.org |

| Acppm1 | Gene Disruption | Enhanced accumulation of intracellular S-adenosylmethionine (SAM), increasing CPC production | mdpi.com |

Strain Improvement Strategies Through Classical and Molecular Breeding Techniques

Both classical mutagenesis and modern molecular breeding techniques have been instrumental in elevating Cephalosporin C titers. Classical strain improvement (CSI) involves multi-round random mutagenesis using UV irradiation and chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), followed by screening for superior producers. nih.govasm.org This approach has successfully increased yields by hundreds of times compared to wild-type strains. nih.govresearchgate.net For instance, a mutant strain, PNTG-22, exhibited a 2.4-fold increase in productivity over its parent strain. asm.org

Molecular breeding techniques offer a more targeted approach. Overexpression of key biosynthetic genes has proven effective. For example, introducing extra copies of the cefEF and cefG genes, which are involved in the later steps of the pathway, led to increased Cephalosporin C production and reduced accumulation of intermediates. oup.com In one study, the highest improvement in CPC titer, a 116.3% increase, was achieved in a mutant with an extra copy of cefG + cefEF and the Vitreoscilla hemoglobin gene (vgb). nih.gov Metabolic engineering, such as disrupting the Acppm1 gene to boost S-adenosylmethionine (SAM) levels, has also led to a 5.5-fold increase in CPC production compared to the wild-type, independent of methionine stimulation. mdpi.com

Table 2: Comparison of Cephalosporin C Production Improvement Strategies

| Strain/Method | Improvement Strategy | Fold/Percent Increase in CPC Yield | Reference |

|---|---|---|---|

| PNTG-22 | Classical Mutagenesis (UV and NTG) | 2.4-fold increase | asm.org |

| Recombinant A. chrysogenum | Overexpression of cefEF and cefG | Increased CPC production | oup.com |

| Recombinant A. chrysogenum | Overexpression of cefG + cefEF + vgb | 116.3% increase | nih.gov |

| Acppm1 Disruption Mutant (Acppm1DM-mecBOE) | Metabolic Engineering (gene disruption and overexpression) | 5.5-fold increase over wild-type | mdpi.com |

| High-Yielding Strain + 5 mM Spermidine | Addition of Exogenous Polyamines | 15-20% increase | mdpi.com |

Enzymatic Cascade Mechanisms in Cephalosporin C Biosynthesis

The biosynthesis of Cephalosporin C is a multi-step process catalyzed by a series of specific enzymes. The pathway begins with the condensation of three precursor amino acids and proceeds through several cyclization, epimerization, expansion, and hydroxylation reactions.

Delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine Synthetase (ACVS) Activity and Regulation

The first committed step in the biosynthesis of penicillins and cephalosporins is the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.gov This reaction is catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS). nih.gov ACVS activates the three precursor amino acids, L-α-aminoadipic acid, L-cysteine, and L-valine, in an ATP-dependent manner and condenses them into the ACV tripeptide. The enzyme consists of three modules, each responsible for the activation and incorporation of one of the amino acids. plos.org The third module also contains an epimerase domain that converts L-valine to its D-isoform. researchgate.net Studies on ACVS from Nocardia lactamdurans have shown that the first module, which activates L-α-aminoadipic acid, is highly specific, while the subsequent modules for L-cysteine and L-valine exhibit more promiscuity. nih.gov

**Table 3: Kinetic Parameters of ACV Synthetase (ACVS) from *Acremonium chrysogenum***

| Substrate | Km (µM) | Vmax (µM/min/µM enzyme) |

|---|---|---|

| L-α-Aminoadipic acid | 640 ± 16 | 0.78 ± 0.14 |

| L-Cysteine | 40 ± 1 | 0.78 ± 0.14 |

| L-Valine | 150 ± 4 | 0.78 ± 0.14 |

Data derived from in vitro studies and may vary based on specific experimental conditions.

Isopenicillin N Synthase (IPNS) and its Role in Ring Closure

Following the formation of the linear ACV tripeptide, isopenicillin N synthase (IPNS), a non-heme iron-dependent oxidase, catalyzes the crucial double ring closure to form the bicyclic structure of isopenicillin N (IPN). oup.comacs.org This oxidative cyclization involves the removal of four hydrogen atoms from the ACV molecule to form both the four-membered β-lactam ring and the five-membered thiazolidine (B150603) ring. plos.org The reaction is initiated by the binding of the substrate's thiolate to the iron center in the enzyme's active site, which then allows for the binding of dioxygen. oup.com The proposed mechanism involves the formation of a highly reactive iron-oxo species that abstracts hydrogen atoms from the substrate, leading to the sequential ring formations. nih.gov

Deacetoxycephalosporin C Synthase (DAOCS) and Deacetylcephalosporin C Synthase (DACS) in the Expansions and Hydroxylations

The final stages of Cephalosporin C biosynthesis involve the expansion of the five-membered thiazolidine ring of penicillin N (an epimer of IPN) into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC), followed by a hydroxylation step. In Acremonium chrysogenum, these two reactions are catalyzed by a single bifunctional enzyme known as deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS), encoded by the cefEF gene. researchgate.netdu.ac.in

This enzyme first catalyzes the ring expansion of penicillin N to DAOC and then hydroxylates the C-3 methyl group of DAOC to form deacetylcephalosporin C (DAC). asm.orgpearson.com In contrast, in some bacteria like Streptomyces clavuligerus, these two steps are catalyzed by two separate enzymes. du.ac.in The bifunctional enzyme from A. chrysogenum requires Fe(II), 2-oxoglutarate, and molecular oxygen as cofactors for its activity. researchgate.netasm.org

**Table 4: Kinetic Parameters of Wild-Type and Mutant DAOCS/DACS from *Acremonium chrysogenum***

| Enzyme | Substrate | Km (mM) |

|---|---|---|

| Wild-Type DAOC/DACS | Penicillin G | 6.02 ± 0.97 |

| Δ310/N305L/M306I Mutant | Penicillin G | 2.00 ± 0.47 |

This table highlights the improved kinetic parameters of a mutant enzyme, demonstrating the potential of protein engineering to enhance catalytic efficiency. researchgate.netrhea-db.org

Acetyl-CoA:Deacetylcephalosporin C Acetyltransferase (DAC-AT) in the Final Acetylation Step

The final step in the biosynthesis of Cephalosporin C is the acetylation of deacetylcephalosporin C (DAC), a reaction catalyzed by the enzyme Acetyl-CoA:deacetylcephalosporin C O-acetyltransferase (DAC-AT), also known as deacetylcephalosporin-C acetyltransferase. wikipedia.orgtandfonline.comontosight.ai This enzyme belongs to the transferase family, specifically the acyltransferases that transfer groups other than aminoacyl groups. wikipedia.org The systematic name for this enzyme class is acetyl-CoA:deacetylcephalosporin-C O-acetyltransferase. wikipedia.org

The reaction catalyzed by DAC-AT involves the transfer of an acetyl group from acetyl-CoA to deacetylcephalosporin C, resulting in the formation of Cephalosporin C and Coenzyme A (CoA). wikipedia.orgontosight.ai The optimal pH for this enzymatic reaction is between 7.0 and 7.5, and it requires Mg2+ as a cofactor. tandfonline.comjst.go.jp The gene encoding this crucial enzyme is designated as cefG. wikipedia.orgnih.gov

Structural studies have revealed that DAC-AT is a member of the alpha/beta hydrolase class of acetyltransferases. nih.govrcsb.org Crystallographic analysis of DAC-AT in complex with reaction intermediates supports a double displacement mechanism. nih.govrcsb.orgresearchgate.net This mechanism involves the acetylation of a catalytic serine residue by acetyl-CoA to form a stable acyl-enzyme intermediate, followed by the transfer of the acetyl group to deacetylcephalosporin C. nih.govrcsb.orgresearchgate.net The lack of this acetyltransferase in certain mutant strains of Acremonium chrysogenum leads to the accumulation of deacetylcephalosporin C, highlighting the enzyme's essential role in the terminal step of Cephalosporin C biosynthesis. tandfonline.comjst.go.jp

Genetic Engineering and Overexpression Strategies for Enhanced Cephalosporin C Yield

Genetic engineering has emerged as a powerful tool to enhance the production of Cephalosporin C (CPC) in the filamentous fungus Acremonium chrysogenum. Strategies primarily focus on the overexpression of key biosynthetic enzymes and the manipulation of regulatory genes to increase metabolic flux towards CPC. nih.govoup.com

Gene Cloning and Expression Optimization for Biosynthetic Enzymes

A primary strategy for increasing CPC yield is the cloning and overexpression of the genes encoding the biosynthetic enzymes. The genes involved in the later steps of the pathway, particularly cefEF (encoding deacetoxycephalosporin C synthase/hydroxylase) and cefG (encoding deacetylcephalosporin C acetyltransferase), have been major targets. nih.govnih.gov Overexpression of the cefG gene has been shown to be a limiting factor for CPC biosynthesis. plos.orgresearchgate.netresearchgate.net Increasing the copy number of the cefG gene has led to a significant increase in CPC production, in some cases by as much as 100%. nih.gov

Researchers have also explored the simultaneous introduction of multiple genes. For instance, introducing combinations of cefG, cefEF, the CPC efflux pump gene cefT, and the bacterial hemoglobin gene vgb has resulted in synergistic effects on CPC yield. researchgate.net The highest reported improvement, a 116.3% increase in CPC titer, was achieved in a mutant with an extra copy of cefG + cefEF + vgb. researchgate.net Additionally, overexpression of a putative thiazole (B1198619) biosynthesis gene, Acthi, has been shown to upregulate the transcription of CPC biosynthetic genes and increase CPC production. nih.gov

Regulation of Gene Expression in Response to Medium Components

The composition of the fermentation medium significantly influences the expression of genes involved in CPC biosynthesis. Methionine, in particular, plays a crucial regulatory role. mdpi.comtandfonline.com It has been shown to induce the transcription of key biosynthetic genes, including those encoding δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase, isopenicillin N synthase, and deacetoxycephalosporin C synthase. tandfonline.comnih.gov Transcriptomic analysis has revealed that methionine enhances CPC biosynthesis by upregulating genes related to cysteine metabolism and activating primary metabolic pathways that supply precursors and energy. mdpi.com

Glucose concentration also affects gene expression. High glucose levels can repress the enzymes responsible for converting penicillin N into cephalosporin C. jst.go.jp The expression of the cefG gene, in particular, is often limiting for CPC production. researchgate.net Studies have shown that the transcript levels of cefG are considerably lower than those of other key biosynthetic genes like pcbAB, pcbC, and cefEF. researchgate.net The addition of polyamines, such as spermidine, to the fermentation medium has been found to upregulate the expression of genes within the beta-lactam biosynthetic cluster, leading to a 15-20% increase in CPC production in high-yielding strains. mdpi.com

Metabolic Flux Analysis and Network Regulation in Cephalosporin C Biosynthesis

Metabolic flux analysis (MFA) is a critical tool for understanding the intricate network of reactions involved in Cephalosporin C (CPC) biosynthesis and for identifying bottlenecks in the production process. nih.govnih.gov By quantifying the flow of metabolites through various pathways, researchers can devise strategies to optimize precursor supply and redirect metabolic flux towards CPC production. oup.comnih.gov

Precursor Availability and Carbon/Nitrogen Source Optimization

The availability of precursors is a key factor limiting CPC production. The biosynthesis of CPC requires three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. researchgate.net The optimization of carbon and nitrogen sources in the fermentation medium is crucial for ensuring an adequate supply of these precursors. mdpi.comlongdom.org

Different carbon sources, such as glucose and soybean oil, have been studied for their effects on CPC production. mdpi.comnih.gov While glucose is a common carbon source, high concentrations can repress CPC biosynthesis. jst.go.jp Soybean oil has been used as an alternative, but MFA has shown that a significant portion of NADPH and ATP generated from its metabolism is not directly used for CPC formation. nih.gov The carbon-to-nitrogen (C/N) ratio in the medium also plays a critical role, with a C/N ratio between 5.33 and 8.0 being optimal for CPC synthesis. longdom.org

Nitrogen source optimization is equally important. Ammonium (B1175870) sulfate (B86663) is a commonly used inorganic nitrogen source that can increase CPC production. longdom.org However, high concentrations can negatively impact mycelial morphology and reduce synthesis rates. longdom.org The use of a chemically defined medium allows for more precise control over nutrient concentrations and better reproducibility in metabolic studies. mdpi.com

Role of Methionine in Biosynthesis Stimulation and Pathway Modulation

Methionine plays a multifaceted role in stimulating CPC biosynthesis, acting as both a precursor and a regulatory molecule. tandfonline.comnih.govbioline.org.br It serves as a sulfur donor for the CPC molecule and is converted to cysteine, one of the three essential precursors. tandfonline.combioline.org.br

Beyond its role as a precursor, methionine induces the expression of key enzymes in the CPC biosynthetic pathway. tandfonline.comnih.gov Transcriptomic studies have shown that methionine supplementation enhances CPC biosynthesis by upregulating genes involved in cysteine metabolism and activating primary metabolic pathways to provide the necessary precursors and energy. mdpi.com Methionine also influences the morphology of the producing fungus, Acremonium chrysogenum, promoting hyphal swelling and arthrospore formation, which is associated with increased expression of CPC biosynthetic genes. mdpi.comtandfonline.com However, excessive methionine concentrations can be detrimental to CPC production. bioline.org.br

Chemical and Chemoenzymatic Synthesis of Cephalosporin C Zinc Salt and Its Derivatives

Methodologies for Zinc Salt Formation from Cephalosporin (B10832234) C

The formation of Cephalosporin C zinc salt is a critical step in its recovery and purification process following fermentation. google.com Due to the relatively low concentration of Cephalosporin C in the fermentation broth, direct crystallization is often inefficient. Therefore, precipitation as a sparingly soluble metal salt, particularly the zinc salt, is a widely adopted strategy. google.comgoogle.com This method leverages the low solubility of the zinc salt in water to effectively isolate the antibiotic from the complex fermentation medium. google.com

Precipitation Techniques Utilizing Zinc Chloride or Zinc Sulfate (B86663)

The precipitation of Cephalosporin C is typically induced by adding a solution containing zinc ions to the fermentation broth. google.com Zinc chloride (ZnCl₂) and zinc sulfate (ZnSO₄) are common reagents for this purpose. The addition of these salts introduces Zn²⁺ ions into the solution, which then form an insoluble complex with the Cephalosporin C molecules.

The general principle involves the reaction of the zinc cation with the carboxylate groups of the Cephalosporin C molecule. This process effectively removes the antibiotic from the aqueous phase as a solid precipitate, which can then be separated through filtration or centrifugation. While both zinc chloride and zinc sulfate can be used, the choice of the specific salt can be influenced by factors such as cost, purity requirements of the final product, and the downstream processing steps. For instance, the use of zinc chloride is a known method for precipitating various biological macromolecules from aqueous solutions. nih.gov

Optimization of pH and Temperature for Salt Stability and Yield

The efficiency of the precipitation process and the stability of the resulting Cephalosporin C zinc salt are highly dependent on the reaction conditions, primarily pH and temperature.

pH: The pH of the solution is a critical parameter. Aqueous solutions of Cephalosporin C itself are known to be unstable at pH values below 2 and above 9. google.com For the production of the antibiotic, a pH range between 6.4 and 7.8 has been identified as optimal. nih.gov However, for the precipitation of the zinc salt, the pH must be carefully controlled to maximize the yield of the insoluble salt while preventing degradation of the antibiotic. The recovery yield of Cephalosporin C is significantly affected by the pH of the medium. researchgate.net Interestingly, to improve the solubility of the zinc salt for subsequent processing steps like ion exchange, the pH is sometimes lowered to around 1.8. google.com This highlights the dual role of pH in both precipitating and re-dissolving the zinc salt.

Temperature: Temperature also plays a crucial role in the process. While Cephalosporin C is unstable at a pH below 2 at 25°C, conducting certain processing steps at lower temperatures, such as 4°C, can help to mitigate degradation and improve the solubility of the zinc salt when required. google.com Conversely, for extraction processes, which are related to recovery, a temperature of 30°C has been found to be optimal for achieving maximum yield. researchgate.net The ideal temperature for the initial precipitation must be carefully optimized to ensure a high yield of stable Cephalosporin C zinc salt.

The interplay between these parameters is summarized in the table below, based on findings for Cephalosporin C processing.

| Parameter | Condition | Effect on Cephalosporin C (CPC) / Zinc Salt |

|---|---|---|

| pH | < 2.0 or > 9.0 | CPC is unstable google.com |

| pH | 6.4 - 7.8 | Optimal for CPC production nih.gov |

| pH | ~1.8 | Improves CPC Zinc Salt solubility for further processing google.com |

| Temperature | 4°C | Can improve CPC Zinc Salt solubility at low pH google.com |

| Temperature | 30°C | Found to be optimal for maximum extraction researchgate.net |

Ion Exchange Resins in the Conversion and Purification of Cephalosporin C Salts

Following precipitation, the Cephalosporin C zinc salt is often converted to a more soluble form, such as the sodium or potassium salt, for further purification and modification. Ion exchange chromatography is a cornerstone technology for this conversion and for the general purification of the antibiotic. google.comnih.gov

Mechanisms of Zinc Ion Replacement in Cation-Exchange Processes

The conversion of Cephalosporin C zinc salt typically involves the use of a cation-exchange resin. google.com These resins are insoluble polymer matrices containing fixed anionic functional groups (e.g., sulfonate groups) and mobile cations (e.g., H⁺ or Na⁺). clinicalresearchnewsonline.comsamcotech.com

The mechanism of zinc ion replacement is a reversible interchange of ions between the solid resin phase and the liquid solution phase. samcotech.com When an aqueous solution or suspension of Cephalosporin C zinc salt is passed through a column packed with a cation-exchange resin in the acid form (H⁺), the zinc ions (Zn²⁺) in the solution are attracted to the negatively charged functional groups of the resin. The resin has a higher affinity for the divalent zinc ions than for the monovalent hydrogen ions, causing the zinc ions to be adsorbed onto the resin, while the hydrogen ions are released into the solution. google.comresearchgate.net This exchange effectively replaces the zinc ions associated with the Cephalosporin C, leaving the antibiotic in its free acid form in the eluate.

Similarly, if a resin in the sodium form (Na⁺) is used, zinc ions are exchanged for sodium ions, directly yielding the sodium salt of Cephalosporin C. google.com The fundamental principle is the selective binding of cations from the solution to the resin, driven by electrochemical potential and the relative affinities of the ions for the resin's functional groups. samcotech.comijariit.com

Impact of Solvent and pH on Conversion Efficiency

The efficiency of the ion exchange process is significantly influenced by the solvent system and the pH of the solutions used.

Solvent: The choice of solvent is critical. While the initial exchange process occurs in an aqueous medium, subsequent elution steps may use water-miscible organic solvents. The use of such solvents can help to elute the purified Cephalosporin C from the resin and can lead to a final product of high purity. google.com The solvent environment can affect the swelling of the resin beads and the mobility of the ions, thereby influencing the kinetics and efficiency of the exchange process. ub.edu

pH: As with precipitation, pH is a paramount factor in the ion exchange conversion of Cephalosporin C salts. The pH of the solution entering the column affects the charge of the Cephalosporin C molecule and the binding of zinc ions. Lowering the pH can increase the solubility of the Cephalosporin C zinc salt, ensuring that more zinc ions are available in the solution to be exchanged with the ions on the resin. google.com Furthermore, pH gradient elution, where the pH of the eluting buffer is gradually changed, is a powerful technique for separating different cephalosporin compounds from a mixture based on their isoelectric points. researchgate.net Careful control of pH is therefore essential for maximizing the efficiency of the zinc removal and the purity of the final Cephalosporin C salt solution.

Chemoenzymatic Approaches for Selective Cephalosporin C Modification

Once purified, Cephalosporin C serves as a crucial starting material for the synthesis of a vast array of semi-synthetic cephalosporin antibiotics. Chemoenzymatic methods, which utilize the high selectivity of enzymes, are pivotal in these modifications.

A primary industrial objective is the conversion of Cephalosporin C into 7-aminocephalosporanic acid (7-ACA), a key intermediate for the synthesis of newer generation cephalosporins. researchgate.netresearchgate.net This transformation involves the enzymatic cleavage of the D-α-aminoadipyl side chain at the C-7 position of the cephalosporin nucleus. This reaction is typically carried out in a two-step enzymatic process using D-amino acid oxidase followed by glutaryl amidase. researchgate.net

Enzymes such as Cephalosporin C acylase (CCA) are also capable of directly catalyzing the hydrolysis of Cephalosporin C to produce 7-ACA. researchgate.net Significant research efforts have been directed towards the protein engineering of these enzymes to improve their stability, activity, and substrate specificity. These modifications aim to optimize the production of 7-ACA and to synthesize novel Cephalosporin C derivatives that can serve as precursors for new antibiotics with enhanced efficacy or broader spectrums of activity. researchgate.netuzh.ch

Enzymatic Hydrolysis for 7-AminoCephalosporanic Acid (7-ACA) Production

The industrial transformation of Cephalosporin C into 7-ACA has shifted from traditional chemical methods, which involve hazardous reagents and create significant environmental waste, to more sustainable enzymatic processes. ubbcluj.ronih.govmdpi.com These chemoenzymatic methods are lauded for their efficiency, mild reaction conditions, and reduced environmental impact. nih.govmdpi.com Two primary enzymatic routes are employed for this conversion: a two-step process and a more recently developed one-step process. ubbcluj.ronih.gov

The two-step enzymatic method was the first to replace the chemical route on a large scale. mdpi.comnih.gov

Step 1: Oxidative Deamination. The process begins with the enzyme D-amino acid oxidase (DAAO), often sourced from the yeast Trigonopsis variabilis. nih.govmdpi.com DAAO acts on the D-α-aminoadipyl side chain of Cephalosporin C, converting it to 7-β-(5-carboxy-5-oxopentanamido)-cephalosporanic acid (keto-adipyl-7-ACA). nih.govnih.gov A byproduct of this reaction is hydrogen peroxide. ubbcluj.ronih.gov

Step 2: Deacylation. The intermediate from the first step is then converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). nih.govnih.gov A second enzyme, GL-7-ACA acylase (GLA), is then used to hydrolyze GL-7-ACA, cleaving the glutaryl side chain to yield the final product, 7-ACA. nih.govmdpi.com This two-step conversion can achieve a molar yield as high as 85% under mild aqueous conditions (pH 8.0 and 20-25°C). nih.gov

The one-step enzymatic process represents a significant innovation, simplifying the production and reducing costs. nih.govmdpi.com This method utilizes a single, specialized enzyme known as Cephalosporin C acylase (CCA). mdpi.comresearchgate.net These enzymes, often developed through protein engineering of existing glutaryl acylases, can directly hydrolyze the D-α-aminoadipyl side chain from the Cephalosporin C molecule to produce 7-ACA in a single reaction vessel. nih.govmdpi.comrsc.org For instance, a one-pot system using variants of Cephalosporin C acylase from Pseudomonas N176 successfully converted over 98% of Cephalosporin C, yielding 7-ACA as the primary product. ubbcluj.rorsc.orgresearchgate.net

Table 1: Comparison of Enzymatic Processes for 7-ACA Production

| Process | Enzymes Involved | Key Intermediates | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Two-Step Enzymatic Hydrolysis | 1. D-amino acid oxidase (DAAO) 2. Glutaryl-7-ACA acylase (GLA) | Keto-adipyl-7-ACA, Glutaryl-7-ACA (GL-7-ACA) | Up to 85% molar yield | nih.govmdpi.comnih.gov |

| One-Step Enzymatic Hydrolysis | Cephalosporin C acylase (CCA) | None (Direct conversion) | >98% conversion of Cephalosporin C | ubbcluj.romdpi.comrsc.org |

Advanced Chemical Derivatization of the Cephalosporin Nucleus

The 7-ACA molecule, produced via enzymatic hydrolysis of Cephalosporin C, is the core building block for nearly all semi-synthetic cephalosporin antibiotics. ubbcluj.romdpi.comwikipedia.org Its structure features two primary sites for chemical modification: the amino group at the C-7 position and the acetoxy group at the C-3 position. researchgate.net Altering the side chains at these positions allows for the synthesis of cephalosporins with tailored properties, including a broader antibacterial spectrum, increased stability against bacterial β-lactamase enzymes, and improved pharmacokinetic profiles. ubbcluj.ronih.gov

The acylamido side chain at the C-7 position of the cephalosporin nucleus plays a pivotal role in the compound's antibacterial activity. nih.gov By acylating the 7-amino group of the 7-ACA intermediate with different chemical moieties, new generations of cephalosporins with distinct properties are created. taylorandfrancis.com For example, the introduction of an aminothiazolyl group is a characteristic feature of many third-generation cephalosporins, which imparts greater stability against chromosomal class C β-lactamases and extends their spectrum of activity. nih.gov The synthesis of cephalothin, a first-generation cephalosporin, is achieved by reacting 7-ACA with thiophene-2-acetic acid in the presence of a cephalosporin acylase enzyme. tandfonline.com This highlights how both enzymatic and chemical methods can be employed to build upon the 7-ACA core.

Modifications at the C-3 position of the 7-ACA nucleus are crucial for modulating the pharmacokinetic and metabolic properties of cephalosporin antibiotics. nih.gov The acetoxymethyl group at this position can be displaced by various nucleophiles to introduce new functionalities. These changes can impact the drug's stability, spectrum of activity, and how it is processed within the body. nih.gov For instance, some modifications can prevent the in-vivo hydrolysis of the acetyl group by esterases, which would otherwise lead to a less active metabolite. This strategic derivatization allows for the fine-tuning of the antibiotic's therapeutic profile, leading to compounds with improved clinical utility. nih.gov The development of cephamycin analogues, for example, involves synthetic protocols that allow for variations at both the C-7 amino group and the C-3 position, enabling extensive structure-activity relationship studies. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Cephalosporin (B10832234) C Zinc Salt, offering high resolution and sensitivity for both qualitative and quantitative assessments. Its application is vital throughout the manufacturing process, from monitoring fermentation to final product quality control.

Method Development for Cephalosporin C Zinc Salt Analysis

The development of a robust HPLC method for Cephalosporin C Zinc Salt analysis involves the systematic optimization of several key chromatographic parameters to achieve adequate separation from impurities and related substances. Reversed-phase HPLC is the most common modality employed for this purpose.

A typical HPLC method for a cephalosporin, which can be adapted for the zinc salt, would involve a C18 column as the stationary phase. The mobile phase is generally a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, most commonly acetonitrile. The pH of the aqueous phase is a critical parameter that must be carefully controlled to ensure the proper ionization state of the molecule and achieve optimal retention and peak shape. Detection is typically performed using a UV detector, as the cephalosporin nucleus contains a chromophore that absorbs in the UV region, usually around 254 nm.

Table 1: Representative HPLC Method Parameters for Cephalosporin Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.04 M potassium dihydrogen orthophosphate (pH 6.0) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method validation is a critical step to ensure the reliability of the analytical data. This process, following ICH guidelines, establishes the method's linearity, accuracy, precision (both repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Application in Process Monitoring and Quality Control

In an industrial setting, HPLC is extensively used for in-process control during the production of Cephalosporin C Zinc Salt. By analyzing samples at various stages, manufacturers can monitor the progress of the fermentation, track the formation of the desired product, and detect the emergence of any process-related impurities. This real-time monitoring allows for timely adjustments to process parameters, ensuring optimal yield and purity.

For final product release, HPLC is the definitive test for purity and potency. The method must be able to separate and quantify Cephalosporin C Zinc Salt from any potential degradation products or impurities that may have been introduced during the manufacturing or storage process. The high sensitivity and specificity of HPLC make it an indispensable tool for ensuring that the final product meets the stringent quality standards required for pharmaceutical use. scienceopen.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Structural Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is a rapid and straightforward technique used for the quantitative analysis and preliminary structural confirmation of Cephalosporin C Zinc Salt. The molecule possesses a β-lactam ring fused to a dihydrothiazine ring, which constitutes the core chromophore responsible for its characteristic UV absorption.

Cephalosporin C typically exhibits a maximum absorption (λmax) in the ultraviolet region, generally around 260 nm in an acidic solution. This absorption is due to the π → π* electronic transition within the conjugated system of the cephem nucleus. The exact wavelength of maximum absorbance can be influenced by the solvent and the pH of the solution.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the accurate determination of the concentration of Cephalosporin C Zinc Salt in unknown samples. While UV-Vis spectroscopy is a powerful tool for quantification, its specificity can be limited, as other compounds with similar chromophores may interfere with the measurement. Therefore, it is often used in conjunction with a more specific method like HPLC for quality control purposes.

X-ray Crystallography for Crystal Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides invaluable information about the molecular structure, stereochemistry, and intermolecular interactions of Cephalosporin C Zinc Salt.

Determination of Three-Dimensional Structure and Stereochemistry

The foundational work on the crystal structure of Cephalosporin C was performed by Dorothy Hodgkin and E. N. Maslen in 1961. core.ac.uknih.gov Their pioneering X-ray analysis confirmed the novel β-lactam ring system fused to a sulfur-containing six-membered ring, a structure that was distinct from the penicillins. This elucidation of the correct stereochemistry was crucial for understanding its biological activity and for the subsequent development of semi-synthetic cephalosporins.

For Cephalosporin C Zinc Salt, X-ray crystallography would reveal the coordination of the zinc ion with the Cephalosporin C molecule. It would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This detailed structural information is fundamental for structure-activity relationship (SAR) studies and for computational modeling.

Insights into Ligand-Induced Conformational Changes

While direct studies on ligand-induced conformational changes in the crystal structure of Cephalosporin C Zinc Salt are not extensively reported, the interaction of the zinc ion with the Cephalosporin C molecule is a form of ligand-receptor interaction. The coordination of the zinc ion can influence the conformation of the Cephalosporin C molecule compared to its free acid or other salt forms. X-ray crystallography can precisely map these subtle but potentially significant conformational adjustments.

Furthermore, understanding how the zinc ion is coordinated can provide insights into the compound's stability and solubility properties. In a broader context, studying how different metal ions or other ligands interact with the Cephalosporin C molecule can inform the design of new derivatives with altered physicochemical or biological properties. The binding of a ligand, in this case, the zinc ion, can induce changes in the electronic distribution and geometry of the molecule, which can be critical for its function.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Cephalosporin C Zinc Salt |

| Cephalosporin C |

| Acetonitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of cephalosporins, including the zinc salt of Cephalosporin C. springernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of the compound in solution.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for a comprehensive analysis. 1D techniques like ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are fundamental for identifying the chemical environments of the hydrogen and carbon atoms within the molecule. magtechjournal.com For instance, the chemical shifts of protons in the β-lactam ring are characteristic and crucial for confirming the integrity of this core structural feature.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. magtechjournal.com These experiments allow researchers to piece together the molecular framework by identifying neighboring protons (COSY) and correlating proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two to three bonds away (HMBC). This is particularly useful for assigning the complex side chain at the C-7 position and the substituent at the C-3 position of the cephem nucleus. nih.gov

The substitution at various positions on the cephem nucleus significantly influences the chemical shifts observed in the ¹³C-NMR spectrum, providing a sensitive method for confirming the structure. nih.gov The presence of the zinc ion in Cephalosporin C Zinc Salt can also influence the NMR spectra, particularly the chemical shifts of nuclei near the carboxylic acid groups to which the zinc is coordinated. This interaction can provide insights into the conformational state of the molecule in solution.

Table 1: Representative NMR Data for Cephalosporin Derivatives Note: This table presents typical chemical shift ranges for key structural features in cephalosporins. Exact values for Cephalosporin C Zinc Salt may vary.

| Structural Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-Lactam Protons | 4.5 - 6.0 | 40 - 60 |

| C-2 Methylene Protons | 3.0 - 4.0 | ~25 |

| C-6 Proton | ~5.0 | ~58 |

| C-7 Proton | ~5.5 | ~60 |

| Side Chain Protons | Variable (1.5 - 8.0) | Variable |

| Carboxyl Carbon (C-4) | - | 160 - 175 |

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it essential for confirming the molecular weight of Cephalosporin C Zinc Salt and for identifying and quantifying impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for cephalosporins, as it allows the analysis of these relatively polar and thermally labile molecules with minimal fragmentation. icm.edu.pl

In positive ion mode, the molecule typically forms a protonated molecular ion [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. icm.edu.pl The accurate mass measurement of these ions using a high-resolution mass spectrometer allows for the confirmation of the elemental composition of the parent compound.

Tandem mass spectrometry (MS/MS) is employed for structural characterization and impurity profiling. In this technique, the parent ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For cephalosporins, common fragmentation pathways involve the cleavage of the β-lactam ring and the loss of side chains. icm.edu.plresearchgate.net These predictable fragmentation patterns are crucial for identifying known impurities and for elucidating the structure of unknown degradation products. researchgate.net By comparing the fragmentation patterns of the main compound with those of any detected impurities, their relationship can be established.

Table 2: Common Mass Spectrometry Data for Cephalosporin Analysis

| Analysis Type | Ionization Mode | Observed Ions | Purpose |

| Molecular Weight Confirmation | ESI Positive | [M+H]⁺, [M+Na]⁺, [M+Zn-H]⁺ | Confirms the mass and elemental formula of the intact molecule. |

| Structural Elucidation | ESI Positive (MS/MS) | Characteristic fragment ions (e.g., from β-lactam cleavage) | Provides structural information based on fragmentation patterns. |

| Impurity Profiling | ESI Positive/Negative | Ions corresponding to degradation products, isomers, or synthesis byproducts. | Detects and identifies process-related and degradation impurities. |

Other Spectroscopic and Electrochemical Methods

Beyond NMR and mass spectrometry, a range of other spectroscopic and electrochemical methods contribute to the comprehensive characterization of Cephalosporin C Zinc Salt.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of Cephalosporin C Zinc Salt will show characteristic absorption bands for the β-lactam carbonyl group (typically around 1750-1780 cm⁻¹), amide carbonyls, carboxylic acids, and amine groups. The coordination of the zinc ion to the carboxylate groups can induce shifts in the corresponding stretching frequencies, providing evidence of salt formation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry: Cephalosporins exhibit characteristic UV absorption due to the conjugated system within the cephem nucleus. sciepub.com UV-Vis spectrophotometry is often used for quantitative analysis. The formation of metal complexes, including with zinc, can lead to shifts in the maximum absorption wavelength (λmax), a phenomenon that can be used to study the complexation reaction. researchgate.net Methods have been developed that involve the formation of colored charge-transfer complexes to quantify cephalosporins in various samples. sciepub.comresearchgate.net

Electrochemical Methods: Electrochemical techniques are used to study the redox properties of molecules and for quantitative analysis. nih.gov These methods measure signals such as potential or current that arise from chemical reactions at an electrode surface. saylor.orglibretexts.org For Cephalosporin C Zinc Salt, voltammetric techniques can be applied. The electroactivity of cephalosporins allows for their determination in pharmaceutical formulations and biological fluids. nih.gov The presence of the zinc ion can be analyzed using techniques like anodic stripping voltammetry, which is highly sensitive for metal ion detection. Furthermore, electrochemical sensors have been developed for the analysis of various antibiotics, indicating the potential for creating specific sensors for Cephalosporin C Zinc Salt. mdpi.com

Industrial Fermentation and Downstream Processing Research for Cephalosporin C Zinc Salt Production

Fermentation Process Optimization for High-Yield Cephalosporin (B10832234) C Production

The industrial production of Cephalosporin C (CPC) relies heavily on the fermentation of high-yielding strains of the fungus Acremonium chrysogenum. nih.gov Optimization of the fermentation process is critical to maximize the yield and productivity of CPC. This involves careful selection of the fermentation mode, the type of fermentation, and precise control of various bioreactor parameters. nih.gov

Batch, Fed-Batch, and Continuous Fermentation Modes

The production of Cephalosporin C can be carried out using different fermentation strategies, primarily batch and fed-batch modes. researchgate.netresearchgate.net

Batch Fermentation: In a batch process, all the necessary nutrients are provided at the beginning of the fermentation, and the process runs until the nutrients are depleted or the production of the target metabolite ceases. infors-ht.com This method is relatively simple to operate but can be limited by factors such as substrate inhibition and catabolite repression, which can negatively impact CPC yield. researchgate.netinfors-ht.com

Fed-Batch Fermentation: To overcome the limitations of batch fermentation, fed-batch strategies are commonly employed for Cephalosporin C production. researchgate.netmicrobenotes.com In this semi-continuous process, nutrients are added incrementally or continuously during the fermentation. cambridge.org This approach allows for better control of nutrient concentrations, which can help to avoid the Crabtree effect and catabolite repression, leading to higher cell densities and prolonged product synthesis. microbenotes.com Research has shown that fed-batch processes are more efficient than batch processes for CPC production, with the rate of supplementary feed being a critical factor influencing antibiotic productivity. researchgate.net An optimal feeding strategy, such as a two-step fed-batch feeding of glucose, has been found to significantly increase the final concentration and productivity of Cephalosporin C compared to a standard batch mode. researchgate.net

Continuous Fermentation: In a continuous process, fresh nutrient medium is continuously added to the bioreactor, while an equal volume of used medium, containing the product and microorganisms, is simultaneously removed. infors-ht.com This mode allows for a steady state of cell growth and product formation. infors-ht.com While continuous processes can offer high productivity, they are more complex to operate and the extended cultivation period increases the risk of contamination and genetic instability in the production strain. infors-ht.com

| Fermentation Mode | Description | Advantages for CPC Production | Disadvantages for CPC Production |

| Batch | All nutrients are added at the start of the fermentation. infors-ht.com | Simple to operate, suitable for initial strain characterization. infors-ht.com | Limited yield due to substrate inhibition and catabolite repression. researchgate.netinfors-ht.com |

| Fed-Batch | Nutrients are added continuously or intermittently during fermentation. cambridge.org | Higher cell densities, prolonged product synthesis, avoids catabolite repression. researchgate.netmicrobenotes.com | More complex to operate than batch mode. |

| Continuous | Fresh medium is continuously added and used medium is continuously removed. infors-ht.com | High potential productivity, allows for process optimization at steady state. infors-ht.com | Complex operation, higher risk of contamination and strain instability. infors-ht.com |

Submerged Liquid Fermentation (SLF) vs. Solid State Fermentation (SSF) Comparative Studies

Cephalosporin C production is predominantly carried out using submerged liquid fermentation (SLF), which is the standard for industrial antibiotic production. semanticscholar.orgjmbfs.org However, solid-state fermentation (SSF) has been investigated as a potentially advantageous alternative. semanticscholar.orgjmbfs.org

Submerged Liquid Fermentation (SLF): In SLF, the microorganism is grown in a liquid nutrient medium. jmbfs.org This method allows for easier control of environmental parameters such as pH, temperature, and aeration. pharsol.com Industrial production of Cephalosporin C is typically performed in aerated stirred-tank bioreactors using submerged cultures of Acremonium chrysogenum. researchgate.net

Solid-State Fermentation (SSF): SSF involves the growth of microorganisms on solid substrates in the absence or near-absence of free water. jmbfs.org Studies comparing SLF and SSF for Cephalosporin C production have shown that SSF can lead to higher product yields. semanticscholar.orgjmbfs.org One of the proposed reasons for this is that the growth environment in SSF is more similar to the natural habitat of the fungus. jmbfs.org Additionally, SSF may offer advantages in terms of reduced costs and simpler downstream processing. semanticscholar.orgjmbfs.org However, maintaining optimal and uniform conditions throughout the solid substrate can be more challenging in SSF compared to SLF. jmbfs.org Research has also indicated that there are differences in gene expression profiles for CPC biosynthesis between SLF and SSF, which could be exploited for process improvement. nih.govkarger.com

| Feature | Submerged Liquid Fermentation (SLF) | Solid-State Fermentation (SSF) |

| Description | Microorganism grown in a liquid medium. jmbfs.org | Microorganism grown on a solid substrate with minimal free water. jmbfs.org |

| Industrial Standard | Major usage in industrial antibiotic production. semanticscholar.orgjmbfs.org | Less common for industrial CPC production. |

| CPC Yield | Generally lower compared to optimized SSF in some studies. jmbfs.org | Can result in higher CPC production. semanticscholar.orgjmbfs.org |

| Process Control | Easier to control parameters like pH, temperature, and aeration. pharsol.com | More challenging to maintain uniform conditions. jmbfs.org |

| Advantages | Well-established technology, easier process control. | Potential for higher yields, lower costs, simpler downstream processing. semanticscholar.orgjmbfs.org |

| Disadvantages | May have lower yields compared to SSF. | Difficulties in scaling up and controlling process parameters. jmbfs.org |

Bioreactor Design and Parameter Control (pH, Temperature, Aeration)

The design of the bioreactor and the precise control of key physical and chemical parameters are crucial for maximizing Cephalosporin C production. pharsol.com

Bioreactor Design: Stirred-tank bioreactors are commonly used for SLF of Cephalosporin C. researchgate.netnews-medical.net These bioreactors are equipped with impellers for agitation to ensure proper mixing of the culture medium, nutrients, and oxygen. pharsol.comnews-medical.net Airlift bioreactors, which use a stream of air for both aeration and agitation, have also been used for CPC fermentation. researchgate.netlongdom.org

pH Control: The pH of the fermentation medium significantly influences the growth of Acremonium chrysogenum and the biosynthesis of Cephalosporin C. nih.govkarger.com The optimal pH for CPC production is generally maintained within a narrow range. karger.com Studies have shown that a controlled pH of 4 was favorable for CPC production in a laboratory fermenter. nih.gov Another study indicated that the highest amount of CPC was obtained at a pH of 6.5. modares.ac.ir The pH of the broth is typically maintained using acidic or basic solutions, such as hydrochloric acid and potassium hydroxide. longdom.org

Temperature Control: Temperature is another critical parameter that must be tightly controlled. pharsol.com The optimal temperature for the growth of A. chrysogenum and for CPC production may differ. For instance, a fermentation process might involve an initial phase at a higher temperature to promote biomass growth, followed by a reduction in temperature to enhance antibiotic synthesis. google.com A constant temperature of 28°C has been used for CPC production. longdom.orgnih.gov Temperature deviations can negatively affect cell viability and metabolic activity. pharsol.com

Aeration and Agitation: Cephalosporin C production is an aerobic process, requiring a sufficient supply of dissolved oxygen. longdom.orglongdom.org Aeration is achieved by sparging air or oxygen-enriched air through the fermentation broth, while agitation helps to distribute the oxygen and other nutrients uniformly. pharsol.comlongdom.org An aeration rate of 1 volume of air per volume of medium per minute (vvm) and an agitation rate of 400 rpm have been identified as optimal conditions in a laboratory fermenter. nih.gov Maintaining dissolved oxygen levels above a critical concentration (e.g., 30% saturation) is important for maximizing the yield. longdom.org

| Parameter | Optimal Range/Value | Impact on CPC Production |

| pH | 4.0 - 6.5 nih.govmodares.ac.ir | Influences fungal growth and enzyme activity for CPC biosynthesis. nih.govkarger.com |

| Temperature | 25°C - 28°C longdom.orgnih.govgoogle.com | Affects cell viability, metabolic rate, and product formation. pharsol.com |

| Aeration | ~1 vvm nih.gov | Provides necessary oxygen for the aerobic fermentation process. longdom.org |

| Agitation | ~400 rpm nih.gov | Ensures uniform distribution of oxygen and nutrients. pharsol.com |

Advanced Separation and Purification Technologies

Following the fermentation process, the downstream processing of Cephalosporin C is a critical and often costly part of its production. researchgate.netresearchgate.net This multi-step process aims to isolate and purify the antibiotic from the complex fermentation broth. researchgate.netresearchgate.net

Initial Extraction from Fermentation Broth

The first step in downstream processing is the separation of Cephalosporin C from the fermentation broth, which contains the fungal biomass, residual nutrients, and other metabolites. researchgate.netresearchgate.net

Aqueous Two-Phase Systems (ATPS): ATPS has been investigated as an effective method for the extraction of CPC from the whole fermentation broth. researchgate.netresearchgate.net This technique involves the use of two immiscible aqueous phases, such as a polyethylene (B3416737) glycol (PEG) and a salt (e.g., ammonium (B1175870) sulfate) solution, to partition the CPC. researchgate.netresearchgate.net The efficiency of extraction in ATPS can be influenced by several factors, including pH, temperature, and the addition of neutral salts like sodium chloride. researchgate.netresearchgate.net

Adsorption: Adsorption is a widely used technique for the initial recovery of Cephalosporin C. nih.gov This involves contacting the filtered fermentation broth with an adsorbent material that selectively binds the antibiotic. Various adsorbents, including activated carbon and synthetic resins, have been studied for this purpose. researchgate.netnih.gov The adsorption process is influenced by factors such as pH and the specific properties of the adsorbent material. diaion.com

Adsorption and Decolorization Processes

After the initial extraction, further purification steps are required to remove impurities, including colored compounds. dntb.gov.ua

Adsorption Chromatography: Adsorption chromatography, particularly using reverse-phase materials, is a key technique for the purification of Cephalosporin C. nih.gov Synthetic adsorbents, such as polystyrene resins (e.g., Amberlite), are commonly used. nih.govdiaion.com The adsorption of CPC onto these resins is pH-dependent, with higher adsorption observed at lower pH values. diaion.com The adsorbed antibiotic can then be eluted using a suitable solvent, such as a hydrophilic organic solvent or an alkaline solution. diaion.com

Decolorization: The fermentation broth often contains pigments and other colored impurities that need to be removed. dntb.gov.ua Adsorbents like activated carbon and certain ion-exchange resins can be used for decolorization. researchgate.netdiaion.com This step is crucial for obtaining a high-purity final product.

| Technology | Application | Key Parameters/Materials |

| Aqueous Two-Phase Systems (ATPS) | Initial extraction from broth researchgate.netresearchgate.net | Polyethylene glycol (PEG), ammonium sulfate (B86663), pH, temperature researchgate.netresearchgate.net |

| Adsorption | Initial extraction and purification nih.gov | Activated carbon, synthetic resins (e.g., Amberlite, Diaion HP 20) researchgate.netnih.govdiaion.com |

| Decolorization | Removal of colored impurities dntb.gov.ua | Activated carbon, ion-exchange resins researchgate.netdiaion.com |

Membrane Filtration and Ion Exchange Chromatography

The initial stages of downstream processing for Cephalosporin C involve separating the antibiotic from the fermentation broth, which contains fungal biomass, residual nutrients, and other metabolites. This is achieved through a combination of membrane filtration and ion exchange chromatography, designed to clarify the broth, remove impurities, and concentrate the target molecule. nih.govbona-filtration.com

The process typically begins with microfiltration to remove fungal cells and other large suspended solids. The clarified broth, or filtrate, then undergoes further purification using a sequence of membrane technologies. researchgate.net Ultrafiltration is a key step, utilizing membranes with specific molecular weight cut-offs (MWCO) to separate Cephalosporin C from high-molecular-weight impurities like proteins and polysaccharides. bona-filtration.com Research has shown that a multi-stage ultrafiltration process can be effective. An initial pass through a 10-30 kDa membrane removes larger proteins and colloids, followed by a second filtration using an 800-5000 Da membrane to clear out smaller peptides and pigments. bona-filtration.com

Following ultrafiltration, ion exchange chromatography is employed for purification and concentration. longdom.orgdiaion.com Synthetic adsorbent resins are widely used for this purpose. diaion.com In weakly acidic conditions, these resins can adsorb the Cephalosporin C from the filtrate. The antibiotic is then eluted from the resin using a suitable solvent, resulting in a more concentrated and purified solution. diaion.com This eluate can be further concentrated using nanofiltration before proceeding to the final isolation steps. bona-filtration.com A study on the recovery of Cephalosporin C demonstrated a process where the fermented broth was first clarified through microfiltration, followed by ultrafiltration to remove larger molecules. The Cephalosporin C was then precipitated by adding zinc sulfate (ZnSO₄), and the resulting zinc salt was collected via microfiltration. researchgate.net This integrated membrane approach effectively increased the concentration of Cephalosporin C from 4.72 g/L in the initial broth to 25.16 g/L. researchgate.net

| Processing Step | Technology Used | Primary Purpose | Typical Impurities Removed |

|---|---|---|---|

| Broth Clarification | Microfiltration (e.g., 0.2-0.45 µm) | Removal of fungal biomass and large particulates. researchgate.net | Acremonium chrysogenum cells, insoluble media components. |

| Protein Removal | Ultrafiltration (10-30 kDa MWCO) | Separation of high-molecular-weight contaminants. bona-filtration.com | Proteins, polysaccharides, colloids. bona-filtration.com |

| Purification & Concentration | Ion Exchange Chromatography (Adsorbent Resins) | Adsorption of Cephalosporin C and separation from other solutes. diaion.com | Pigments, smaller peptides, residual media components. bona-filtration.com |

| Final Concentration | Nanofiltration | Concentration of the purified Cephalosporin C solution before crystallization. bona-filtration.com | Excess water and salts. |

Crystallization and Drying Processes for Cephalosporin C Zinc Salt

Crystallization is the critical final step to isolate Cephalosporin C zinc salt as a stable, high-purity solid. This process is carefully controlled to ensure the desired crystal form, size, and morphology, which are important for the product's stability and handling properties. google.com The formation of Cephalosporin C zinc salt is typically achieved through precipitation or reactive crystallization, where a soluble zinc salt, such as zinc sulfate, is added to a purified and concentrated Cephalosporin C solution. researchgate.net

Research into the crystallization of cephalosporin compounds highlights several key parameters that must be controlled. These include temperature, pH, and the concentration of the reactants. Crystallization is generally performed at temperatures between 0°C and 50°C. google.com The process may involve dissolving the purified Cephalosporin C, adjusting the pH, and then introducing the zinc salt solution to induce crystallization. google.com The use of seed crystals can also be employed to control the crystal size and ensure consistency between batches. google.com

Once the crystals are formed, they are separated from the mother liquor, typically by filtration, and then washed to remove any remaining impurities. The final step is drying, which must be conducted under conditions that prevent thermal degradation of the antibiotic. Several drying methods are used in the pharmaceutical industry for heat-sensitive materials like cephalosporins. escopharma.comlaboao.com

Convective Drying: Methods like fluidized-bed drying use warm air to efficiently dry the wet crystalline powder. escopharma.com

Spray Drying: This technique involves atomizing a solution or suspension of the antibiotic into a stream of hot gas, which rapidly evaporates the solvent to form dry particles. It is particularly useful for thermolabile materials. escopharma.comkinampark.com

Freeze Drying (Lyophilization): Considered a very gentle process, freeze-drying is often used for highly heat-sensitive antibiotics. laboao.comresearchgate.net It involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas phase. nih.gov

The choice of drying method depends on the desired final product characteristics and the thermal stability of the Cephalosporin C zinc salt.

| Drying Method | Principle of Operation | Key Advantages | Considerations |

|---|---|---|---|

| Fluidized-Bed Drying | Evaporation via contact with heated air in a fluidized state. escopharma.com | Efficient heat transfer, rapid drying. escopharma.com | Potential for particle attrition; requires careful temperature control. |

| Spray Drying | Atomization into droplets followed by rapid evaporation in a hot gas stream. kinampark.com | Very fast process, suitable for heat-sensitive materials, produces uniform particles. escopharma.com | Equipment can be complex; process optimization is critical. |

| Freeze Drying (Lyophilization) | Sublimation of frozen solvent under vacuum. nih.gov | Optimal for highly heat-sensitive compounds, preserves product structure. laboao.comresearchgate.net | Long cycle times, high energy consumption, and high capital cost. |

Process Analytical Technology (PAT) Implementation in Cephalosporin Production

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. nih.govdtu.dk The goal of PAT is to build quality into the product by understanding and controlling the process, rather than relying solely on end-product testing. americanpharmaceuticalreview.com In Cephalosporin C production, PAT can be implemented across both the upstream fermentation and downstream purification stages.

During fermentation, PAT tools are used to monitor Critical Process Parameters (CPPs) in real-time. These parameters include pH, dissolved oxygen, temperature, and substrate concentration. nih.gov Advanced sensors and analytical methods, such as in-line spectroscopy (e.g., Raman or Near-Infrared), can provide continuous data on the concentration of nutrients and the Cephalosporin C product itself. americanpharmaceuticalreview.com This real-time information allows for precise control over the fermentation, ensuring optimal conditions for the Acremonium chrysogenum and maximizing antibiotic yield. nih.gov

| Production Stage | Critical Process Parameter (CPP) / Critical Quality Attribute (CQA) | PAT Tool | Benefit of Implementation |

|---|---|---|---|

| Fermentation | Nutrient concentration (e.g., glucose), product titer, biomass. | In-line Raman or NIR Spectroscopy. americanpharmaceuticalreview.com | Real-time monitoring and control of nutrient feeding strategies to maximize yield. |

| Chromatography | Product concentration in eluate. | In-line UV/Vis or refractive index detectors. youtube.com | Precise collection of product peaks, reduction of processing time. |

| Crystallization | Crystal size, shape, and concentration (slurry density). | In-line particle size analyzers (e.g., FBRM), process imaging. | Ensures consistent crystal properties, leading to better filtration and drying performance. |

| Drying | Residual moisture content. | In-line NIR or moisture sensors. | Prevents over-drying or under-drying, ensuring product stability. |

Economic and Scalability Considerations in Industrial Bioprocess Research

The economic viability and scalability of Cephalosporin C production are central to industrial bioprocess research. Cephalosporin C is a major biotechnological product, and its production cost is a crucial factor for the broader cephalosporin antibiotic sector. longdom.orgnih.gov Research efforts are continually focused on improving the efficiency of the fermentation and purification processes to reduce costs and meet global demand. marketreportanalytics.com

One of the primary drivers of cost is the fermentation yield. Strain improvement through mutation and optimization of fermentation conditions are key strategies to enhance productivity. nih.gov Statistical experimental designs are used to optimize media composition and environmental factors, which can lead to significant increases in product titer. nih.gov For example, a recent study on scaling up Cephalosporin C production from a shake flask to a 14 L laboratory fermenter demonstrated a 3.4-fold increase in yield by optimizing parameters such as inoculum size, aeration rate, agitation, and pH. nih.gov In this scaled-up process, the fermenter produced 1.598 grams of Cephalosporin C per 4 liters of fermentation medium. nih.gov

Scalability also presents significant challenges. A process that is efficient at the lab scale may not perform the same way in large industrial fermenters. Factors such as maintaining adequate oxygen transfer rates, ensuring homogenous mixing, and controlling the microbial morphology become more complex at larger scales. researchgate.net Research into alternative bioreactor designs, such as tower-loop reactors, and the use of immobilized cells are being explored as ways to improve the economics of production. researchgate.net Furthermore, the shift towards more sustainable and cost-effective biocatalytic processes, which reduces reliance on traditional chemical methods, is a key trend influencing the economics of the cephalosporin market. marketreportanalytics.com

| Factor | Impact on Scalability and Economics | Research Focus Area |

|---|---|---|

| Fermentation Titer | Higher yields directly reduce the cost per unit of product. | Strain improvement, media optimization, and optimization of fermentation parameters (pH, DO, agitation). nih.govnih.gov |

| Downstream Recovery Efficiency | Efficient purification reduces product loss and the consumption of solvents and materials. | Development of high-capacity resins, optimization of membrane filtration systems. nih.gov |

| Process Cycle Time | Shorter fermentation and purification times increase plant throughput and reduce operational costs. | High-producing strains, continuous processing technologies, PAT implementation. youtube.com |

| Raw Material & Energy Costs | These are significant components of the overall production cost. | Use of lower-cost substrates, energy-efficient equipment, and process optimization. nih.govmarketreportanalytics.com |

Theoretical and Computational Studies of Cephalosporin C Zinc Salt

Molecular Modeling and Docking Simulations of Cephalosporin (B10832234) C and its Enzymes